4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid featuring:
- A benzimidazole core linked to a 3-(2,5-dimethylphenoxy)-2-hydroxypropyl side chain.
- A pyrrolidin-2-one moiety substituted with a 4-fluorophenyl group at the 1-position.
Benzimidazole derivatives are pharmacologically significant due to their versatility in interacting with biological targets, such as enzymes and receptors.
Properties
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-7-8-19(2)26(13-18)35-17-23(33)16-32-25-6-4-3-5-24(25)30-28(32)20-14-27(34)31(15-20)22-11-9-21(29)10-12-22/h3-13,20,23,33H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWLILZHYVNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one represents a novel class of small molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of several functional groups that may contribute to its biological activity, including:
- Benzimidazole moiety : Known for its role in various biological activities.
- Pyrrolidinone ring : Implicated in neuroactive properties.
- Fluorophenyl group : Often enhances lipophilicity and bioavailability.
Pharmacological Properties
Research has indicated that this compound exhibits a range of biological activities:
Anticonvulsant Activity
Studies have demonstrated that related compounds with similar structural features possess significant anticonvulsant properties. For instance, derivatives of benzimidazole have shown effectiveness in models of epilepsy, outperforming traditional anticonvulsants like phenobarbital in certain assays .
Antidepressant and Anxiolytic Effects
Compounds within the same class have been associated with antidepressant and anxiolytic effects. For example, the presence of electron-withdrawing groups has been linked to enhanced activity against anxiety models in rodents .
The proposed mechanisms of action for this compound include:
- Modulation of neurotransmitter systems : It may influence serotonin and norepinephrine pathways, which are crucial for mood regulation.
- Ion channel interaction : Similar compounds have been shown to modulate sodium channels, potentially stabilizing neuronal excitability and preventing seizures .
Research Findings
A series of studies have evaluated the biological activity of this compound and its analogs:
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving rodent models, the compound exhibited a protective index comparable to established anticonvulsants. The study measured seizure thresholds using the maximal electroshock seizure (MES) model, demonstrating efficacy at doses significantly lower than those required for phenobarbital .
- Behavioral Assessment : Another study assessed the anxiolytic effects through elevated plus maze tests, where compounds with similar structures showed reduced anxiety-like behaviors in treated animals compared to controls .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with three analogues from the evidence, focusing on substituents and molecular formulas:
Key Differences and Implications
2,6-Dimethylphenoxy (): Increased steric hindrance may reduce binding flexibility compared to the 2,5-isomer. 3,4-Dimethylphenoxy (): Adjacent methyl groups could create a planar structure, altering binding pocket compatibility .
Pyrrolidinone Substituents: 4-Fluorophenyl (Target): Fluorine’s electron-withdrawing nature may enhance metabolic stability and dipole interactions. 4-Methoxyphenyl (): Methoxy’s electron-donating properties increase polarity but may reduce membrane permeability. tert-Butyl (): High lipophilicity improves tissue penetration but may hinder solubility. 4-Fluorobenzyl (): The benzyl group and HCl salt enhance solubility but introduce ionic character .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~489.5 g/mol) and C log P (calculated ~3.8) suggest moderate lipophilicity, favoring oral bioavailability.
- ’s hydrochloride salt likely improves aqueous solubility, critical for parenteral formulations.
Research Findings and Hypotheses
- Target vs. : The 4-fluorophenyl group in the target may confer better metabolic stability than the tert-butyl group, which is prone to oxidative metabolism.
- Target vs. : The 4-fluorophenyl substituent’s electron-withdrawing effects could enhance binding to hydrophobic pockets compared to the electron-donating methoxy group.
- Target vs. : The absence of a hydrochloride salt in the target may reduce solubility but improve blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
